4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid
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Overview
Description
4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid is a heterocyclic compound that features a triazine ring fused with a benzoic acid moiety
Preparation Methods
The synthesis of 4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-cyano-benzoic acid with amine-substituted benzonitrile and ethyl 6-amino-hexanimidate dihydrochloride in the presence of sodium nitrite and hydrazine, followed by the addition of hydrochloric acid . This method yields tetrazine derivatives, which can be further processed to obtain the desired triazine compound.
Chemical Reactions Analysis
4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid undergoes various chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the triazine ring, often using reagents like halogens or acids.
Nucleophilic Displacement: This reaction involves the substitution of a leaving group by a nucleophile, commonly using reagents such as amines or thiols.
Intramolecular Cyclization: This reaction forms cyclic structures within the molecule, often facilitated by heat or catalysts.
Scientific Research Applications
4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antifungal, anticancer, antiviral, and anti-HIV agent.
Agrochemicals: The compound is investigated for its use in developing new pesticides and herbicides.
Material Science: It is used in the synthesis of polymers and other materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit protein kinases or other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-((3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoic acid include:
4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine: This compound is used in the synthesis of pesticides and has similar structural features.
1,2,4,5-Tetrazines: These compounds share the triazine ring structure and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9(16)6-1-3-7(4-2-6)12-8-5-11-14-10(17)13-8/h1-5H,(H,15,16)(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRVTWURSJWCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=O)NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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